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molecular formula C16H25N3O3 B8281492 N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide

N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide

Cat. No. B8281492
M. Wt: 307.39 g/mol
InChI Key: MBIGUIFUQBQAJT-UHFFFAOYSA-N
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Patent
US07030139B2

Procedure details

Following general procedure 2B, N,N-diethyl-4-fluoro-3-nitrobenzamide (1.077 g, 4.48 mmol) and 3-methyl-1-butanamine (0.68 mL, 5.83 mmol) were stirred at 85° C. for 14 h to provide the title compound (1.425 g) as an orange oil. The crude product was used in subsequent steps. 1H-NMR (CD3OD): δ 8.22 (d, J=2.0 Hz, 1H), 7.56 (dd, J=9.2 Hz, J=2.0 Hz, 1H), 7.09 (d, J=9.2 Hz, 1H), 3.52–3.40 (br m, 6H), 1.83–1.72 (m, 1H), 1.64 (q, J=7.6 Hz, 2H), 1.23 (t, J=7.6 Hz, 6H), 1.01 (d, J=6.8 Hz, 6H). MS (ESI) (M+H)+=308.
Quantity
1.077 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:16][CH3:17])[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8](F)=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)[CH3:2].[CH3:18][CH:19]([CH3:23])[CH2:20][CH2:21][NH2:22]>>[CH2:1]([N:3]([CH2:16][CH3:17])[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([NH:22][CH2:21][CH2:20][CH:19]([CH3:23])[CH3:18])=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.077 g
Type
reactant
Smiles
C(C)N(C(C1=CC(=C(C=C1)F)[N+](=O)[O-])=O)CC
Step Two
Name
Quantity
0.68 mL
Type
reactant
Smiles
CC(CCN)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
were stirred at 85° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)N(C(C1=CC(=C(C=C1)NCCC(C)C)[N+](=O)[O-])=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.425 g
YIELD: CALCULATEDPERCENTYIELD 103.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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